Structural Confirmation and Physicochemical Identity Versus Closest Vendor-Listed Analogues
The target compound is structurally confirmed by its InChIKey (ZTCKXONXKUITTL-UHFFFAOYSA-N), SMILES (C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4), and molecular formula (C20H19N5O) as recorded in PubChem CID 56764803 [1]. The computed XLogP3-AA is 2.5, topological polar surface area is 62.2 Ų, rotatable bond count is 3, and hydrogen bond donor count is 0 [1]. These physicochemical descriptors position the compound within the oral drug-like chemical space defined by Lipinski's and Veber's rules [1][2]. In contrast, the closest vendor-listed analogue, (4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone, has a molecular weight of 396.4 g/mol, XLogP ~3.0, and 7 hydrogen bond acceptors – a meaningfully different polarity and size profile that would alter membrane permeability and target-binding geometry [2].
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | MW = 345.4 g/mol; XLogP3-AA = 2.5; tPSA = 62.2 Ų; HBA = 5; HBD = 0; RotB = 3 |
| Comparator Or Baseline | (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone: MW = 396.4 g/mol; XLogP ~3.0; HBA = 7 (PubChem estimated) |
| Quantified Difference | ΔMW ≈ +51 g/mol (15% heavier); ΔXLogP ≈ +0.5; ΔHBA = +2 |
| Conditions | Computed by PubChem 2.2 / XLogP3 3.0 (2025.09.15 release) |
Why This Matters
The computed property differences demonstrate that even the closest structural neighbours are not drop-in replacements; procurement decisions must weigh whether the desired screening assay tolerates these divergent physicochemical profiles.
- [1] PubChem Compound Summary for CID 56764803. https://pubchem.ncbi.nlm.nih.gov/compound/1351654-53-9 (accessed 2026-04-29). View Source
- [2] PubChem Compound data for (4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone and related analogues (search by substructure). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
